molecular formula C11H9BrN2O4 B8205071 Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate

Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate

Cat. No.: B8205071
M. Wt: 313.10 g/mol
InChI Key: GEYWRLXNQMLMDK-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate is an organic compound that features a cyano group, a nitro group, and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate typically involves the reaction of 4-bromo-2-methyl-6-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, potassium thiocyanate

    Reduction: Hydrogen gas, palladium on carbon

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Nucleophilic substitution: Corresponding substituted phenyl derivatives

    Reduction: 2-(4-bromo-2-methyl-6-aminophenyl)-2-cyanoacetate

    Hydrolysis: 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetic acid

Scientific Research Applications

Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methyl-6-nitroaniline
  • 4-bromo-2-methyl-6-nitrophenol
  • 2-(4-bromo-2-methyl-6-nitrophenyl)acetonitrile

Uniqueness

Methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate is unique due to the presence of both a cyano group and an ester group, which provide versatility in chemical reactions and potential applications. Its structural features allow for diverse modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(4-bromo-2-methyl-6-nitrophenyl)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-6-3-7(12)4-9(14(16)17)10(6)8(5-13)11(15)18-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYWRLXNQMLMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(C#N)C(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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